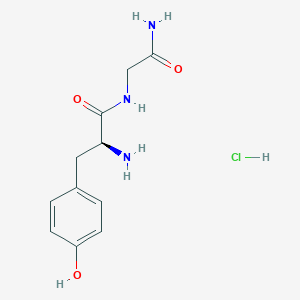

H-Tyr-Gly-NH2.HCl

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-NH2.HCl typically involves the coupling of glycine and tyrosine derivatives. One common method is the liquid-phase peptide synthesis, where the amino group of glycine is protected, and the carboxyl group of tyrosine is activated to form a peptide bond. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and high yield .

化学反应分析

Types of Reactions

H-Tyr-Gly-NH2.HCl can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone derivatives.

Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base

Major Products Formed

Oxidation: Dopaquinone derivatives.

Reduction: Amino alcohols.

Substitution: Alkylated or acylated peptide derivatives

科学研究应用

H-Tyr-Gly-NH2.HCl has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cell signaling and receptor interactions.

Medicine: Explored for its potential as an analgesic and anti-inflammatory agent. .

Industry: Utilized in the development of peptide-based hydrogels for drug delivery and tissue engineering.

作用机制

H-Tyr-Gly-NH2.HCl exerts its effects primarily through interactions with specific receptors and enzymes. For instance, it has been shown to inhibit the activity of adenylate cyclase in luteal cells, thereby reducing cAMP formation and steroidogenesis . Additionally, it interacts with opioid receptors, leading to analgesic effects similar to those of endogenous opioid peptides .

相似化合物的比较

Similar Compounds

H-Tyr-D-Arg-Phe-Gly-NH2 (Taphalgin): A synthetic derivative of dermorphine with potent analgesic activity.

Gly-Tyr-Lys-NH2: Another peptide with similar inhibitory effects on steroidogenesis.

Uniqueness

H-Tyr-Gly-NH2.HCl is unique due to its specific structure, which allows it to interact with both 5-HT receptors and opioid receptors.

生物活性

H-Tyr-Gly-NH2.HCl, also known as H-Tyrosine-Glycine-Amide Hydrochloride, is a synthetic compound composed of the amino acids tyrosine and glycine linked by a peptide bond, with an amide functional group at the C-terminus. This compound has garnered attention in various fields, particularly in neurobiology and endocrinology, due to its diverse biological activities.

- Molecular Formula : C9H13ClN2O2

- Molecular Weight : 206.67 g/mol

- Solubility : Enhanced solubility in water due to the hydrochloride salt form.

This compound influences several biological processes through its interactions with specific receptors and enzymes. Notably, it has been shown to inhibit adenylate cyclase activity in luteal cells, which leads to a reduction in cyclic AMP (cAMP) formation and steroidogenesis. This mechanism suggests potential applications in regulating hormonal pathways.

Biological Activities

-

Neurotransmitter Precursor :

- Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. This property indicates that this compound could play a role in modulating neurotransmitter levels and activity.

-

Antioxidant Properties :

- The compound exhibits antioxidant activity, which may contribute to cellular protection against oxidative stress.

-

Influence on Cellular Processes :

- This compound affects cell signaling pathways, gene expression, and metabolism. It modulates serotonin (5-HT) pathways, which are critical for mood regulation and other physiological processes.

Case Studies and Experimental Results

- In studies involving rat luteal cells, incubation with H-Tyr-Gly-NH2 at a concentration of 0.2 mmol/L resulted in significant inhibition of both basal and gonadotropin-stimulated steroidogenesis. This highlights its potential role in reproductive biology.

- Further investigations have demonstrated that the compound can influence various signaling pathways involved in cell proliferation and differentiation, making it a candidate for research in cancer biology and regenerative medicine.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Tyrosine | C9H11NO3 | Precursor for neurotransmitters |

| H-Glycine | C2H5NO2 | Simplest amino acid; fundamental building block |

| H-Tyrosine-Glycine | C11H13N3O4 | Involved in signaling |

| H-Serine-NH2.HCl | C3H8ClN2O3 | Contains serine; different biological activity |

The unique combination of tyrosine and glycine in this compound may confer distinct biological activities compared to these other compounds.

Applications in Research and Industry

This compound has diverse applications across various fields:

- Biological Research : Used as a model compound for studying peptide synthesis and receptor interactions.

- Medical Applications : Investigated for its potential analgesic and anti-inflammatory properties.

- Industrial Use : Employed in developing peptide-based hydrogels for drug delivery systems and tissue engineering.

常见问题

Basic Questions

Q. What experimental methods are recommended for characterizing the purity and structural integrity of H-Tyr-Gly-NH2·HCl?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) to assess purity (>95%), nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying aromatic protons from tyrosine residues), and mass spectrometry (MS) to validate molecular weight. Cross-reference spectral data with published standards and ensure peak resolution meets analytical thresholds .

Q. How should H-Tyr-Gly-NH2·HCl be stored to maintain stability, and what solvents are suitable for reconstitution?

- Methodological Answer: Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis. For solubility testing, dissolve in polar aprotic solvents (e.g., DMSO) or aqueous buffers (pH 6–7) after preliminary trials. Avoid repeated freeze-thaw cycles; aliquot working solutions to minimize degradation .

Q. How can researchers identify conflicting solubility data for H-Tyr-Gly-NH2·HCl in literature?

- Methodological Answer: Systematically test solubility in solvents (e.g., DMSO, water, chloroform) under controlled conditions (temperature, pH). Compare results with literature using standardized protocols (e.g., OECD guidelines). Document discrepancies and validate findings via parallel experiments (e.g., NMR dilution assays) .

Q. What strategies ensure rigorous literature review when designing studies on peptide analogs like H-Tyr-Gly-NH2·HCl?

- Methodological Answer: Use databases (PubMed, SciFinder) with filters for peer-reviewed journals and primary sources. Cross-check synthesis protocols, analytical conditions, and bioactivity data across studies. Prioritize recent publications (post-2020) and avoid non-peer-reviewed platforms .

Advanced Questions

Q. How can researchers address contradictions in reported bioactivity data for H-Tyr-Gly-NH2·HCl across in vitro and in vivo models?

- Methodological Answer: Conduct dose-response studies to identify species-specific pharmacokinetic differences. Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite stability. Validate assays with positive/negative controls (e.g., known agonists/antagonists) and apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What experimental design principles minimize batch-to-batch variability during peptide synthesis?

- Methodological Answer: Standardize solid-phase synthesis protocols (e.g., Fmoc chemistry) with real-time monitoring via LC-MS. Optimize cleavage/deprotection times and implement quality control (QC) checkpoints (e.g., HPLC purity ≥98% per batch). Use orthogonal purification methods (e.g., ion-exchange chromatography) .

Q. How can researchers validate the specificity of H-Tyr-Gly-NH2·HCl in receptor-binding assays?

- Methodological Answer: Perform competitive binding assays with radiolabeled ligands (e.g., ³H-labeled analogs) and include scrambled-sequence peptides as negative controls. Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff rates) and confirm results via siRNA-mediated receptor knockdown .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in neuropeptide studies?

- Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use bootstrapping to estimate confidence intervals and assess outliers via Grubbs’ test. For in vivo data, employ mixed-effects models to account for individual variability .

Q. How can in vitro findings for H-Tyr-Gly-NH2·HCl be translated to in vivo models while controlling for bioavailability?

- Methodological Answer: Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using LC-MS/MS. Compare in vitro IC₅₀ values with in vivo effective doses adjusted for protein binding and blood-brain barrier penetration. Use microdialysis in target tissues to measure free peptide concentrations .

Q. What methodologies confirm the absence of endotoxins or aggregates in H-Tyr-Gly-NH2·HCl formulations?

- Methodological Answer: Perform Limulus amebocyte lysate (LAL) assays for endotoxin detection (threshold: <0.1 EU/mg). Use dynamic light scattering (DLS) or transmission electron microscopy (TEM) to identify aggregates. Pre-treat samples with detergents (e.g., Tween-20) and validate via cell viability assays (e.g., MTT) .

属性

IUPAC Name |

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c12-9(11(17)14-6-10(13)16)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,16)(H,14,17);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFLEXYAKADQLH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。